

A Comparative Guide to the Spectroscopic Data of 2-(Hydroxymethyl)benzo[b]thiophene

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Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzo[b]thiophene

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Data for **2-(Hydroxymethyl)benzo[b]thiophene** Against Literature Values.

This guide provides a detailed comparison of the spectroscopic data for **2-(Hydroxymethyl)benzo[b]thiophene** with available literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of this compound, a valuable intermediate in the synthesis of various biologically active molecules. The guide includes tabulated summaries of quantitative data, detailed experimental protocols for key spectroscopic techniques, and a workflow diagram for data comparison.

Spectroscopic Data Comparison

A thorough review of scientific literature and chemical databases has yielded key spectroscopic data for **2-(Hydroxymethyl)benzo[b]thiophene**. The following tables summarize the available experimental data for ^1H NMR, alongside predicted and comparative data for ^{13}C NMR, IR, and Mass Spectrometry. Direct experimental literature values for ^{13}C NMR, IR, and a full mass spectrum for the title compound are not readily available in the public domain; therefore, data from closely related analogs and predicted values are provided for comparative purposes.

Table 1: ^1H NMR Data for **2-(Hydroxymethyl)benzo[b]thiophene**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Literature Reference
7.86-7.67	m	2H	Aromatic protons	[1]
7.42-7.20	m	3H	Aromatic protons	[1]
4.91	s	2H	-CH ₂ -	[1]
2.02	bs	1H	-OH	[1]

Solvent: CDCl₃, Frequency: 270 MHz[\[1\]](#)

Table 2: Comparative ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm) for 2-(Hydroxymethyl)benzo[b]thiophene	Experimental Chemical Shift (ppm) for 2-Methylbenzo[b]thiophene
C2	~60-65	139.9
C3	~122	123.9
C3a	~139	139.7
C4	~124	124.3
C5	~123	122.3
C6	~124	124.2
C7	~122	123.0
C7a	~140	140.4
-CH ₂ -	~60	14.6 (-CH ₃)

Note: Predicted values are based on general substituent effects on the benzo[b]thiophene scaffold. Experimental data for the 2-methyl analog is provided for comparison of the ring carbons.

Table 3: Comparative IR Absorption Data

Functional Group	Expected Absorption Range (cm ⁻¹) for 2-(Hydroxymethyl)benzo[b]thiophene	Observed Peaks (cm ⁻¹) for Benzo[b]thiophene
O-H stretch (alcohol)	3500-3200 (broad)	-
C-H stretch (aromatic)	3100-3000	3100-3000
C-H stretch (alkane)	2960-2850	-
C=C stretch (aromatic)	1600-1450	1585, 1450
C-O stretch (alcohol)	1260-1050	-
C-S stretch	~700	~700

Note: Expected ranges are based on standard IR correlation tables. Observed peaks for the parent benzo[b]thiophene are provided for comparison of the core structure's vibrations.

Table 4: Mass Spectrometry Data for 2-(Hydroxymethyl)benzo[b]thiophene

Ion	Predicted m/z
[M] ⁺	164.03
[M+H] ⁺	165.04
[M+Na] ⁺	187.02
[M-H] ⁻	163.02
[M+H-H ₂ O] ⁺	147.03

Source: Predicted values from PubChem.[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzothiophene derivatives. These methodologies provide a framework for obtaining high-quality data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- **^1H NMR Spectroscopy:** Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Spectroscopy:** Acquire the spectrum on a spectrometer operating at 75 MHz or higher. Use broadband proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR-FTIR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
- **Data Acquisition:** Record a background spectrum of the empty sample holder or pure KBr. Place the sample in the spectrometer and record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

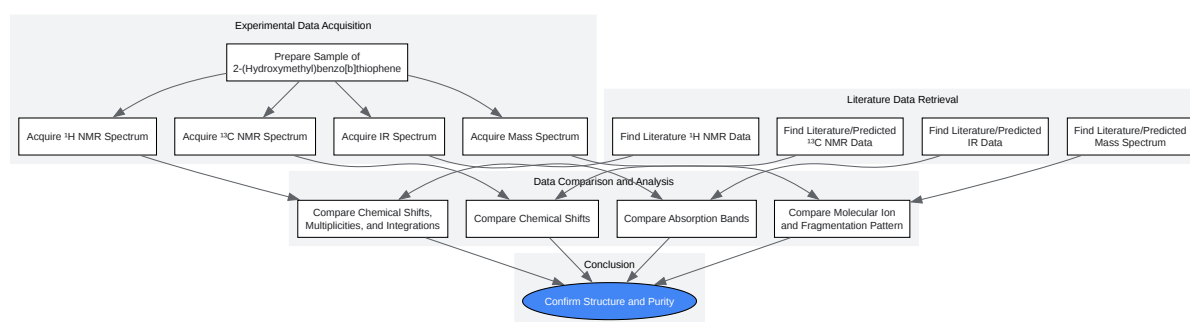
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing experimentally obtained spectroscopic data with literature values to confirm the identity and purity of **2-(Hydroxymethyl)benzo[b]thiophene**.



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Caption: Workflow for comparing experimental and literature spectroscopic data.

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References

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